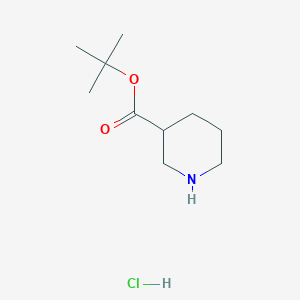

Tert-butyl piperidine-3-carboxylate hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl piperidine-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2.ClH/c1-10(2,3)13-9(12)8-5-4-6-11-7-8;/h8,11H,4-7H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNTUZXRGYYMCBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CCCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40655073 | |

| Record name | tert-Butyl piperidine-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40655073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

301180-05-2 | |

| Record name | tert-Butyl piperidine-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40655073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl piperidine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Tert-butyl piperidine-3-carboxylate hydrochloride

This guide provides a comprehensive technical overview of tert-butyl piperidine-3-carboxylate hydrochloride, a key building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's chemical properties, synthesis, and applications, grounding all claims in verifiable scientific literature.

Introduction: The Strategic Importance of a Versatile Heterocycle

This compound is a heterocyclic compound of significant interest in the pharmaceutical industry. The piperidine ring is a privileged scaffold, appearing in a vast number of approved drugs and clinical candidates due to its ability to impart favorable pharmacokinetic properties such as improved solubility and metabolic stability.[1] This specific derivative features two key functionalities that make it a highly versatile synthetic intermediate:

-

A Secondary Amine: The piperidine nitrogen, presented as a stable hydrochloride salt, can be readily deprotected and functionalized through N-alkylation, N-acylation, or reductive amination to build molecular complexity.

-

A Protected Carboxylic Acid: The carboxylic acid at the 3-position is masked as a tert-butyl ester. This protecting group is robust under many reaction conditions but can be selectively removed under acidic conditions, allowing for subsequent amide bond formation or other transformations.

The hydrochloride salt form enhances the compound's stability, crystallinity, and ease of handling compared to the corresponding free base, making it ideal for laboratory and industrial-scale synthesis.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in synthesis.

Core Properties

The key physicochemical data for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 161576-02-7 | [2] |

| Molecular Formula | C₁₀H₂₀ClNO₂ | [3] |

| Molecular Weight | 221.72 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [4] |

| Melting Point | Data not consistently available; varies with purity | |

| Solubility | Soluble in water and some organic solvents | [4] |

| Stability | Relatively stable at room temperature | [4] |

Chemical Structure

The structure combines a piperidine ring with a tert-butyl ester at the C3 position. The ring nitrogen is protonated by hydrochloric acid.

Figure 1: Structure of this compound.

Spectral Characterization (Predicted)

While specific spectra depend on the acquisition conditions, the expected NMR data provide a fingerprint for structural verification.

-

¹H NMR: The spectrum would show characteristic signals for the piperidine ring protons, typically in the 1.5-3.5 ppm range, often as complex multiplets due to overlapping signals. A broad singlet corresponding to the N-H protons would be observed, and a sharp singlet at approximately 1.4-1.5 ppm integrating to 9 protons would confirm the presence of the tert-butyl group.

-

¹³C NMR: Key signals would include the carbonyl carbon of the ester at ~170-175 ppm, the quaternary carbon of the tert-butyl group around 80 ppm, and the methyl carbons of the tert-butyl group near 28 ppm. The piperidine ring carbons would appear in the 25-55 ppm range.

Synthesis and Reaction Chemistry

The compound is typically synthesized from piperidine-3-carboxylic acid (nipecotic acid). The process involves two primary transformations: esterification of the carboxylic acid and subsequent salt formation.

General Synthetic Workflow

A common laboratory-scale synthesis involves the protection of the carboxylic acid as a tert-butyl ester, followed by the formation of the hydrochloride salt.

Figure 2: General synthesis workflow for the target compound.

Key Reactions and Synthetic Utility

The true value of this reagent lies in its utility as a bifunctional building block. The synthetic strategy almost always involves sequential manipulation of the two functional groups.

Workflow: Deprotection and N-Functionalization

The most common synthetic sequence involves first utilizing the nucleophilic nitrogen, followed by deprotection and functionalization of the carboxylic acid. However, the reverse is also possible. A typical workflow is shown below.

Figure 3: Common two-step functionalization workflow.

Causality in Experimental Choices:

-

Neutralization: The initial hydrochloride salt must be neutralized with a non-nucleophilic base (e.g., triethylamine or sodium bicarbonate) to liberate the free secondary amine for subsequent reactions. This step is critical as the protonated amine is not nucleophilic.

-

N-Functionalization: The liberated amine can undergo a variety of reactions. For example, it is used in the synthesis of complex pharmaceutical compounds through coupling reactions.[5][6]

-

Ester Cleavage: The tert-butyl ester is stable to basic and nucleophilic conditions used for N-functionalization. It is selectively cleaved using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent. This orthogonality is a cornerstone of its utility.

-

Amide Coupling: Once the carboxylic acid is revealed, it can be coupled with an amine using standard peptide coupling reagents (e.g., EDC, HOBt, HATU) to form an amide bond, a key linkage in many drug molecules.

Applications in Drug Development

This building block is a component of numerous molecules investigated in drug discovery programs. Its rigid, saturated heterocyclic structure is valuable for positioning substituents in a defined three-dimensional space, which is critical for optimizing interactions with biological targets.

-

Gamma-Secretase Modulators: The related compound, tert-butyl (R)-3-aminopiperidine-1-carboxylate, is used in the synthesis of γ-secretase modulators, which are investigated for their potential in lowering Aβ42 production in the context of Alzheimer's disease.[6]

-

General Heterocyclic Synthesis: The piperidine framework is a cornerstone in medicinal chemistry.[1] This specific reagent provides a reliable and efficient entry point for creating diverse libraries of 3-substituted piperidines for screening against various therapeutic targets.

Safety, Handling, and Storage

As with any chemical reagent, proper handling is essential for ensuring laboratory safety.

-

Hazard Identification: The compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[2][7] It may also cause respiratory irritation.[2][7][8]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[8][9] Work should be conducted in a well-ventilated area or a chemical fume hood.[9]

-

Handling: Avoid formation of dust and aerosols.[10] Wash hands thoroughly after handling.[8][10]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[9][10] Store at 2-8°C for long-term stability.[4]

Conclusion

This compound is a high-value synthetic intermediate whose utility is derived from the orthogonal protecting group strategy it embodies. The stable salt form, combined with the distinct reactivity of the piperidine nitrogen and the protected carboxylic acid, provides a robust and flexible platform for the synthesis of complex, biologically active molecules. Its established role in the construction of diverse chemical scaffolds ensures its continued importance in the fields of medicinal chemistry and drug development.

References

- National Center for Biotechnology Information. (n.d.). tert-butyl N-[(3R)-piperidin-3-yl]carbamate hydrochloride. PubChem.

- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (n.d.). National Institutes of Health.

- CAS No: 188111-79-7 | Product Name : tert-Butyl (R)-3-aminopiperidine-1-carboxylate. (n.d.). Toronto Research Chemicals.

- MSDS of Tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate. (2013, November 5). Capot Chemical.

- SAFETY DATA SHEET. (2009, April 15). Fisher Scientific.

- tert-Butyl piperidine-4-carboxylate hydrochloride. (2024, April 10). ChemBK.

- National Center for Biotechnology Information. (n.d.). tert-butyl (3R)-3-aminopiperidine-1-carboxylate. PubChem.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). PMC - PubMed Central.

- 3-[N-(tert-Butoxycarbonyl)amino]piperidine Safety Data Sheet. (2024, April 2). Jubilant Ingrevia Limited.

- Supporting Information. (n.d.). [Source for spectral data, specific publication needed].

- Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. (n.d.). Indian Journal of Heterocyclic Chemistry.

- (S)-tert-Butyl 3-aminopiperidine-1-carboxylate Safety Data Sheets. (n.d.). Echemi.

- Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof. (n.d.). Google Patents.

- Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. (2025, August 6). ResearchGate.

- tert-Butyl piperidine-3-carboxylate | CAS:301180-02-2. (n.d.). Ark Pharma Scientific Limited.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tert-butyl N-[(3R)-piperidin-3-yl]carbamate hydrochloride | C10H21ClN2O2 | CID 45072451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tert-Butyl piperidine-3-carboxylate | CAS:301180-05-2 | Ark Pharma Scientific Limited [arkpharmtech.com]

- 4. chembk.com [chembk.com]

- 5. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. echemi.com [echemi.com]

- 8. capotchem.com [capotchem.com]

- 9. fishersci.com [fishersci.com]

- 10. jubilantingrevia.com [jubilantingrevia.com]

A Senior Application Scientist's Guide to the Synthesis of Tert-butyl piperidine-3-carboxylate hydrochloride

Foreword: The Strategic Importance of a Privileged Scaffold

In the intricate tapestry of medicinal chemistry, the piperidine ring is a thread of immense significance, woven into the core of countless therapeutic agents. Its conformational flexibility and capacity to engage with biological targets have cemented its status as a "privileged scaffold." Among its many derivatives, tert-butyl piperidine-3-carboxylate hydrochloride emerges as a quintessential building block for modern drug discovery. Its design is a masterclass in synthetic strategy: a secondary amine poised for functionalization, a sterically demanding tert-butyl ester that directs reactivity and modulates physicochemical properties, and its formulation as a stable, crystalline hydrochloride salt.

This guide is crafted for the discerning researcher and drug development professional. It moves beyond a simple recitation of steps to explore the causality behind experimental choices, grounding every protocol in established chemical principles. We will dissect the most reliable and scalable synthetic pathways, offering not just a map, but a detailed navigational chart to this crucial intermediate.

Part 1: The Direct Approach - Catalytic Hydrogenation of a Pyridine Precursor

The most elegant and atom-economical route to the piperidine core is the reduction of its aromatic precursor, pyridine. This strategy begins with the commercially available tert-butyl nicotinate, leveraging a robust catalytic hydrogenation to forge the saturated heterocyclic ring.

The transformation is a two-step process: reduction of the aromatic ring followed by in-situ or subsequent salt formation.

Figure 1: General workflow for the synthesis via catalytic hydrogenation.

Expertise in Action: Catalyst and Condition Selection

The success of this reduction hinges on the choice of catalyst. While various platinum-group metals can effect this transformation, rhodium catalysts, such as 5% rhodium on carbon (Rh/C) or rhodium(III) oxide (Rh₂O₃), are particularly adept at reducing the pyridine ring under relatively mild conditions (room temperature to 50°C, <100 psi H₂).[1][2] This is crucial for preserving the tert-butyl ester, which can be susceptible to cleavage under harsh acidic or thermal conditions. The reaction is typically performed in an alcohol solvent like methanol, which readily dissolves the starting material and is inert to the reaction conditions. Some protocols describe the direct formation of the hydrochloride salt by including HCl in the hydrogenation medium, though a two-step process often allows for better control and purification.[3]

Self-Validating Protocol 1: Hydrogenation and Salt Formation

-

Vessel Charging: To a suitable high-pressure hydrogenation vessel, add tert-butyl nicotinate (1.0 eq) and a solvent such as methanol (approx. 10 mL per gram of substrate).

-

Catalyst Addition: Carefully add 5% Rhodium on Carbon (1-5 mol%) under an inert atmosphere (e.g., nitrogen or argon). The catalyst loading is a balance between reaction speed and cost-effectiveness.

-

Hydrogenation: Seal the vessel. Purge the headspace with nitrogen three times, followed by three purges with hydrogen gas. Pressurize the vessel to 50-80 psi with hydrogen and stir the mixture vigorously at 25-40 °C.

-

Reaction Monitoring: The reaction progress should be monitored by a suitable technique (e.g., TLC, GC-MS, or ¹H NMR) by carefully depressurizing and sampling the reaction. The reaction is complete upon full consumption of the starting material (typically 12-24 hours).

-

Catalyst Removal: Once complete, carefully vent the hydrogen pressure and purge the vessel with nitrogen. Remove the catalyst by filtration through a pad of celite, washing the pad with a small amount of methanol.

-

Isolation of Free Base: Concentrate the filtrate under reduced pressure to yield tert-butyl piperidine-3-carboxylate as an oil. This intermediate can be used directly in the next step.

-

Hydrochloride Salt Formation: Dissolve the crude free base oil in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate. While stirring, add a solution of 4M HCl in 1,4-dioxane (1.1 eq) dropwise.[4]

-

Product Isolation: A white precipitate will form. Continue stirring for 30-60 minutes at room temperature or in an ice bath to maximize precipitation. Collect the solid by vacuum filtration, wash the filter cake with cold diethyl ether, and dry under vacuum to yield the final product.

Part 2: The Multi-Step Approach - Synthesis from Nipecotic Acid

An alternative and highly controllable route begins with piperidine-3-carboxylic acid (nipecotic acid). This pathway involves three key transformations: protection of the amine, esterification of the carboxylic acid, and finally, selective deprotection of the amine to yield the hydrochloride salt.

Figure 2: Synthesis pathway starting from nipecotic acid.

Expertise in Action: Overcoming Steric Hindrance

The critical step in this sequence is the formation of the tert-butyl ester. Direct Fischer esterification with tert-butanol is notoriously inefficient due to the alcohol's steric bulk.[5] Therefore, more sophisticated methods are required.

-

Activation with (Boc)₂O: One effective method involves activating the carboxylic acid of N-Boc-nipecotic acid with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP). This forms a mixed anhydride which is then readily attacked by tert-butanol.[6]

-

Reaction with Isobutylene: A classic and scalable approach is the acid-catalyzed addition of the carboxylic acid to isobutylene gas, which proceeds via a stable tert-butyl cation intermediate.[7][8]

The final step leverages the differential stability of the N-Boc group and the tert-butyl ester. The N-Boc group is highly labile to acid, while the tert-butyl ester is more robust. Using a controlled amount of HCl in a non-aqueous solvent like dioxane allows for the selective cleavage of the N-Boc group, which simultaneously protonates the newly liberated amine to form the desired hydrochloride salt.[9][10]

Self-Validating Protocol 2: N-Boc Protection, Esterification, and Deprotection

-

N-Boc Protection: Dissolve nipecotic acid (1.0 eq) in a mixture of 1,4-dioxane and water. Cool the solution in an ice bath and add sodium hydroxide (2.5 eq) to deprotonate the carboxylic acid and neutralize the amine hydrochloride if starting from the salt. Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) and stir at room temperature overnight. Acidify the reaction mixture with a cold aqueous solution of KHSO₄ and extract with ethyl acetate. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield N-Boc-nipecotic acid.[11]

-

Tert-butyl Esterification (Method A - Isobutylene): Dissolve N-Boc-nipecotic acid (1.0 eq) in dichloromethane in a pressure-rated vessel. Add a catalytic amount of concentrated sulfuric acid and cool the vessel to -78 °C. Condense isobutylene (excess) into the vessel, seal it, and allow it to warm to room temperature, stirring for 24-48 hours. Carefully vent the vessel, quench the reaction with saturated aqueous NaHCO₃, and extract the product with dichloromethane. Dry and concentrate to yield the di-protected intermediate.[7]

-

Selective Deprotection and Salt Formation: Dissolve the 1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid tert-butyl ester (1.0 eq) in anhydrous 1,4-dioxane (5-10 mL per gram). Add a solution of 4M HCl in 1,4-dioxane (1.5-2.0 eq) and stir at room temperature for 2-4 hours.[12] Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

-

Product Isolation: Upon completion, the product often precipitates directly. If not, concentrate the reaction mixture under reduced pressure. Add cold diethyl ether to the residue to induce precipitation. Collect the white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Part 3: Quality Control and Data Presentation

Rigorous characterization is non-negotiable to ensure the identity and purity of the final product, which is critical for its use in subsequent synthetic steps and regulatory submissions.

Table 1: Key Analytical Specifications for this compound

| Analytical Technique | Parameter | Expected Result |

| Appearance | Physical State | White to off-white crystalline solid |

| ¹H NMR | Chemical Shifts (δ) | Characteristic signals for piperidine ring protons, the tert-butyl group protons (~1.4-1.5 ppm, singlet, 9H), and exchangeable amine protons (broad signals). |

| ¹³C NMR | Chemical Shifts (δ) | Resonances corresponding to all 10 carbon atoms, including the ester carbonyl (~170-175 ppm) and the quaternary carbon of the tert-butyl group (~80-82 ppm). |

| Mass Spectrometry (ESI+) | m/z | [M+H]⁺ peak corresponding to the molecular weight of the free base (C₁₀H₁₉NO₂), calculated at 186.14. |

| Purity (HPLC) | Peak Area | ≥98% |

| Melting Point | Range | A sharp, defined melting point range. |

Conclusion: A Versatile and Indispensable Synthetic Tool

The synthesis of this compound can be reliably achieved through two primary, well-validated routes. The catalytic hydrogenation of tert-butyl nicotinate offers an efficient, atom-economical pathway suitable for large-scale production. Alternatively, the multi-step synthesis from nipecotic acid provides exceptional control, allowing for the potential introduction of diversity elements if required. The choice between these authoritative methods will depend on starting material availability, scalability requirements, and the specific strategic goals of the research program. By understanding the chemical principles that underpin each step, from catalyst selection to the nuances of protecting group chemistry, the medicinal chemist is fully empowered to produce this vital building block with the quality and consistency required to drive drug discovery forward.

References

-

Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M). Journal of Peptide Research, 58(4), 338-341. [Link]

-

Hruby, V. J., Han, G., & Tamaki, M. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). PubMed, National Library of Medicine. [Link]

-

Common Organic Chemistry. (n.d.). Boc Deprotection - HCl. [Link]

- Google Patents. (2008).

-

Anderson, N. G. (2012). Ester Formation via Symbiotic Activation Utilizing Trichloroacetimidate Electrophiles. Organic letters, 14(10), 2590–2593. [Link]

- Google Patents. (2016). CN105924408A - Synthetic method of piperidine hydrochloride.

-

Krische, M. J., et al. (2021). Highly Selective Hydrogenation of C C Bonds Catalyzed by a Rhodium Hydride. Journal of the American Chemical Society. [Link]

-

National Institutes of Health. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

- Google Patents. (2011). MX2011006590A - Process for the preparation of piperazine compounds and hydrochloride salts thereof.

-

ResearchGate. (2008). Convenient Preparation of tert-Butyl Esters. [Link]

-

MDPI. (2016). Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. [Link]

-

ResearchGate. (2012). Esterification of Various Carboxylic Acids with tert-Butyl Alcohol in the Presence of DMAP or Calcined Hydrotalcite. [Link]

- Google Patents. (2016).

-

ResearchGate. (2014). What is the suitable method to protect benzoic acid using tert-butyl alcohol?[Link]

-

Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505. [Link]

-

Organic Syntheses. (n.d.). 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester. [Link]

- Google Patents. (1999).

-

ResearchGate. (2020). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. [Link]

-

ResearchGate. (2006). A Convenient Protocol for the Esterification of Carboxylic Acids with Alcohols in the Presence of di-t Butyl Dicarbonate. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Chemical Synthesis with Boc-Isonipecotic Acid: A Comprehensive Guide. [Link]

-

Thieme Chemistry. (2020). Novel tert-Butylation of Carboxylic Acids and Alcohols. [Link]

-

Royal Society of Chemistry. (2020). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. [Link]

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. CN101148435A - Method for directly preparing piperidine derivative hydrochlorates by using Pd-C to catalyze and hydrogenate pyridine derivatives - Google Patents [patents.google.com]

- 4. Boc Deprotection - HCl [commonorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. DE102015205752A1 - Preparation of tert-butyl esters of aliphatic carboxylic acids - Google Patents [patents.google.com]

- 9. experts.arizona.edu [experts.arizona.edu]

- 10. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to Tert-butyl piperidine-3-carboxylate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of tert-butyl piperidine-3-carboxylate hydrochloride, a key building block in modern medicinal chemistry. We will delve into its chemical identity, properties, synthesis, analytical characterization, and applications, offering insights grounded in established scientific principles and practices.

Chemical Identity and CAS Numbers

Tert-butyl piperidine-3-carboxylate and its hydrochloride salt are heterocyclic compounds widely used in the synthesis of more complex pharmaceutical agents. The core structure consists of a piperidine ring substituted at the 3-position with a tert-butyl carboxylate group. It's crucial to distinguish between the racemic mixture and its individual enantiomers, as well as the free base and hydrochloride salt forms, each having a unique CAS number.

| Compound Name | CAS Number | Form | Chirality |

| tert-Butyl piperidine-3-carboxylate | 301180-05-2 | Free Base | Racemic |

| This compound | 301180-05-2 | Hydrochloride Salt | Racemic |

| tert-Butyl (3R)-piperidine-3-carboxylate hydrochloride | 2089245-14-5[1] | Hydrochloride Salt | (R)-enantiomer |

| tert-Butyl (3S)-piperidine-3-carboxylate hydrochloride | Not specified | Hydrochloride Salt | (S)-enantiomer |

Note: The CAS number 301180-05-2 is often used for both the free base and the hydrochloride salt of the racemic mixture[2][3]. It is imperative for researchers to verify the specific form they are sourcing.

Physicochemical Properties

The physicochemical properties of this compound are critical for its handling, storage, and application in chemical synthesis.

| Property | Value | Notes |

| Molecular Formula | C₁₀H₂₀ClNO₂ | For the hydrochloride salt. The free base is C₁₀H₁₉NO₂. |

| Molecular Weight | 221.72 g/mol | For the hydrochloride salt[2]. The free base is 185.26 g/mol [3]. |

| Appearance | White to off-white crystalline solid | Typically supplied as a solid. |

| Solubility | Soluble in water and polar organic solvents | The hydrochloride salt form enhances aqueous solubility compared to the free base. |

| Melting Point | Not consistently reported | Varies depending on the purity and specific salt form. |

| Stability | Stable under standard laboratory conditions | Should be stored in a cool, dry, and well-ventilated area away from incompatible materials[4][5]. |

Synthesis and Purification

The synthesis of this compound typically involves a few key steps, primarily focusing on the protection of the piperidine nitrogen and the esterification of the carboxylic acid. The choice of synthetic route often depends on the starting materials and the desired scale of production.

A common synthetic approach begins with 3-piperidinecarboxylic acid (nipecotic acid). The piperidine nitrogen is first protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O). This is a crucial step to prevent side reactions at the nitrogen atom during subsequent steps. The resulting N-Boc-piperidine-3-carboxylic acid is then esterified with tert-butanol, often under acidic conditions, to yield the desired tert-butyl ester. Finally, the hydrochloride salt is formed by treating the free base with hydrochloric acid.

Alternatively, one can start with a pre-formed ester of piperidine-3-carboxylic acid and then introduce the Boc protecting group. The choice between these pathways can be influenced by factors such as the commercial availability and cost of the starting materials.

Purification is typically achieved through recrystallization or column chromatography to ensure high purity of the final product, which is essential for its use in pharmaceutical synthesis.

Analytical Characterization

Rigorous analytical characterization is paramount to confirm the identity, purity, and quality of this compound. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the tert-butyl group (a singlet around 1.4-1.5 ppm), the piperidine ring protons (a complex multiplet pattern typically between 1.5 and 3.5 ppm), and the proton on the nitrogen (if the free base is analyzed). The integration of these signals helps in confirming the structure.

-

¹³C NMR: The carbon NMR spectrum will show a distinct signal for the carbonyl carbon of the ester (around 170-175 ppm), the quaternary carbon of the tert-butyl group (around 80 ppm), the methyl carbons of the tert-butyl group (around 28 ppm), and the carbons of the piperidine ring.

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. For the free base, the expected molecular ion peak [M+H]⁺ would be around 186.15 m/z.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the compound. A well-developed HPLC method can separate the desired product from any starting materials, by-products, or other impurities.

Applications in Drug Discovery and Development

This compound serves as a versatile building block in the synthesis of a wide array of pharmaceutical compounds. The piperidine moiety is a common scaffold in many biologically active molecules due to its ability to impart favorable pharmacokinetic properties, such as improved solubility and metabolic stability.

The tert-butyl ester group can act as a protecting group for the carboxylic acid, which can be later deprotected to reveal the free acid for further functionalization or to act as a key pharmacophoric feature. The Boc-protected nitrogen allows for selective reactions at other positions of the piperidine ring.

This building block is particularly valuable in the synthesis of compounds targeting the central nervous system (CNS), as the piperidine scaffold is found in many neurotransmitters and neuromodulators. Its application extends to various therapeutic areas, including but not limited to oncology, inflammation, and infectious diseases. The use of enantiomerically pure forms of this compound is often critical in the development of stereospecific drugs to enhance efficacy and reduce off-target effects.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors[4][6]. Avoid contact with skin and eyes[6].

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids[4].

-

First Aid:

-

In case of skin contact: Wash off with soap and plenty of water[6].

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician[6].

-

If inhaled: Move the person into fresh air. If not breathing, give artificial respiration[6].

-

If swallowed: Rinse mouth with water. Do not induce vomiting[5].

-

Always consult the Safety Data Sheet (SDS) provided by the supplier for the most detailed and up-to-date safety information[4][5][6][7][8].

References

-

PubChem. tert-butyl N-[(3R)-piperidin-3-yl]carbamate hydrochloride. [Link]

-

National Institutes of Health. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

-

Capot Chemical. MSDS of Tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate. [Link]

-

Supporting Information. [Link]

-

PubChem. tert-butyl (3R)-3-aminopiperidine-1-carboxylate. [Link]

-

Supporting Information. [Link]

-

Indian Journal of Heterocyclic Chemistry. Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. [Link]

-

PubChem. Tert-butyl 3-oxopiperidine-1-carboxylate. [Link]

-

Ark Pharma Scientific Limited. tert-Butyl piperidine-3-carboxylate. [Link]

- Google Patents. Method for synthesizing 1-BOC-3-piperidone.

- Google Patents.

-

ZaiQi Bio-Tech. tert-butyl 4-(6-aMinopyridin-3-yl)piperidine-1-carboxylate. [Link]

-

The Royal Society of Chemistry. Syntheses and NMR spectra. [Link]

- Google Patents. PREPARATION OF TERT-BUTYL 4-((1R,2S,5R)-6- (BENZYLOXY)-7-0X0-1,6-DIAZABICYCL0[3.2.I]OCTANE-2- CARBOXAMIDO)PIPERIDINE-1-CARBOXYLA.

-

PubChem. tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate. [Link]

-

PubChem. tert-butyl N-[(3S)-piperidin-3-yl]carbamate. [Link]

Sources

- 1. 2089245-14-5|tert-Butyl (3R)-piperidine-3-carboxylate hydrochloride|BLD Pharm [bldpharm.com]

- 2. tert-Butyl piperidine-3-carboxylate | CAS:301180-05-2 | Ark Pharma Scientific Limited [arkpharmtech.com]

- 3. scbt.com [scbt.com]

- 4. fishersci.com [fishersci.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. capotchem.com [capotchem.com]

- 7. jubilantingrevia.com [jubilantingrevia.com]

- 8. echemi.com [echemi.com]

Physical properties of Tert-butyl piperidine-3-carboxylate hydrochloride

An In-Depth Technical Guide to the Physical Properties of Tert-butyl piperidine-3-carboxylate hydrochloride

Introduction

This compound is a heterocyclic organic compound widely utilized as a versatile building block in medicinal chemistry and pharmaceutical development. As a derivative of nipecotic acid, its piperidine core is a prevalent scaffold in numerous biologically active molecules. The presence of the tert-butyl ester and its formulation as a hydrochloride salt impart specific physical properties that are critical for its handling, reaction setup, purification, and storage.

This guide provides an in-depth analysis of the essential physical properties of this compound. It is designed for researchers, chemists, and drug development professionals who require a comprehensive understanding of this reagent. Beyond merely listing data, this document explains the causality behind experimental choices and provides actionable protocols for in-house verification, ensuring both scientific integrity and practical applicability in a research and development setting.

Section 1: Chemical Identity and Molecular Structure

A precise understanding of the compound's structure is the foundation for interpreting its physical behavior. The molecule consists of a piperidine ring with a tert-butyl carboxylate group at the 3-position. As a hydrochloride salt, the nitrogen atom of the piperidine ring is protonated, forming an ammonium chloride salt, which significantly influences its solubility and stability.

Table 1: Core Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | tert-butyl piperidine-3-carboxylate;hydrochloride | Internal Nomenclature |

| Synonyms | 3-Piperidinecarboxylic acid t-butyl ester HCl, Piperidine-3-carboxylic acid tert-butyl ester hydrochloride, tert-butyl nipecotate hydrochloride | [1] |

| CAS Number | 301180-05-2 (Free Base) | [1][2] |

| Molecular Formula | C₁₀H₂₀ClNO₂ | [1] |

| Molecular Weight | 221.72 g/mol | [1] |

Section 2: Key Physical and Spectroscopic Properties

The physical properties of a compound dictate its behavior in various experimental conditions. For a solid crystalline substance like this compound, these parameters are crucial for assessing purity, confirming identity, and designing reaction protocols.

Table 2: Summary of Physical Properties

| Property | Value / Expected Value | Rationale & Significance |

| Appearance | White to off-white crystalline solid | Visual inspection is the first qualitative check for purity. Discoloration may suggest impurities or degradation. |

| Melting Point | To be determined experimentally (TBD). | A sharp, defined melting range is a primary indicator of high purity. Broad ranges often signify impurities. |

| Solubility | Expected to be soluble in polar protic solvents (water, methanol, ethanol) and polar aprotic solvents (DMSO, DMF). Limited solubility in nonpolar solvents (hexanes, toluene). | As a salt, its polarity is high, favoring dissolution in polar media. This is critical for selecting reaction solvents and purification systems. |

| ¹H NMR | Spectrum should be consistent with the proposed structure (see Section 3.2). | Confirms the molecular structure by showing the chemical environment, number, and connectivity of protons. |

| ¹³C NMR | Spectrum should be consistent with the proposed structure (see Section 3.2). | Provides information on the carbon framework of the molecule. |

| Infrared (IR) | Expected peaks: ~1730 cm⁻¹ (C=O stretch of ester), ~2700-2400 cm⁻¹ (N-H⁺ stretch of ammonium salt), ~1150 cm⁻¹ (C-O stretch). | Confirms the presence of key functional groups. The broad ammonium stretch is characteristic of the hydrochloride salt form. |

| Mass Spec (MS) | Expected [M-Cl]⁺ ion at m/z ≈ 186.15. | Confirms the molecular weight of the free base cation. |

Section 3: Experimental Workflows & Protocols

Trust in a chemical reagent is built upon verifiable data. The following protocols are designed as self-validating systems for confirming the identity and purity of this compound.

Caption: Experimental workflow for the physical characterization of a chemical sample.

Protocol 3.1: Melting Point Determination by Differential Scanning Calorimetry (DSC)

-

Expertise & Causality: DSC is superior to traditional melting point apparatus as it provides a thermodynamic profile of the material. The onset temperature and peak of the endotherm give a highly accurate and reproducible melting point, while the peak's sharpness is a quantitative indicator of purity.

-

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of the compound into a standard aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate at 25°C.

-

Ramp the temperature from 25°C to a temperature at least 20°C above the expected melting point at a rate of 10°C/min.

-

Use a nitrogen purge gas at a flow rate of 50 mL/min.

-

-

Data Analysis: Determine the onset and peak temperature of the melting endotherm. A sharp peak indicates high purity.

-

Protocol 3.2: Structural Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Expertise & Causality: NMR is the most powerful tool for unambiguous structure elucidation. The chemical shifts, coupling constants, and integration of the proton signals, along with the carbon chemical shifts, provide a complete "fingerprint" of the molecule. For this specific molecule, the diastereotopic protons on the piperidine ring often present as complex multiplets, which is a key identifying feature.

Caption: Logical map from molecular structure to expected ¹H NMR spectral regions.

-

Methodology:

-

Sample Preparation: Dissolve ~10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often preferred as it allows for the observation of the exchangeable N-H protons.

-

¹H NMR Acquisition:

-

Acquire a standard proton spectrum (e.g., at 400 MHz).

-

Expected Signals:

-

~1.5 ppm: A sharp singlet integrating to 9 protons, corresponding to the tert-butyl group.

-

~1.8-3.6 ppm: A series of complex, overlapping multiplets integrating to 8 protons, corresponding to the piperidine ring protons.

-

~8.0-9.5 ppm: A broad signal integrating to 2 protons, corresponding to the ammonium (N-H⁺) protons. This signal's position is concentration-dependent and will disappear upon a D₂O shake.

-

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Expected Signals:

-

~170-175 ppm: Carbonyl carbon of the ester.

-

~80-85 ppm: Quaternary carbon of the tert-butyl group.

-

~25-50 ppm: Signals corresponding to the piperidine ring carbons.

-

~28 ppm: Methyl carbons of the tert-butyl group.

-

-

-

Section 4: Safety, Handling, and Storage

-

Expertise & Causality: Proper handling is paramount for user safety and maintaining the integrity of the compound. As a hydrochloride salt, it is likely hygroscopic and should be protected from atmospheric moisture to prevent clumping and potential degradation.

Table 3: GHS Hazard Information and Handling Recommendations

| Category | Recommendation / Statement | Rationale |

| GHS Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | Based on data for structurally similar compounds, these are the expected primary hazards.[3] |

| Personal Protective Equipment (PPE) | Wear a lab coat, safety glasses with side shields, and nitrile gloves. | Standard practice to prevent skin and eye contact with the chemical.[4][5] |

| Handling | Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust. | Prevents inhalation of the powder, which may cause respiratory tract irritation.[4] |

| Storage | Store in a tightly sealed container in a cool, dry place. For long-term storage, keeping it under an inert atmosphere (e.g., nitrogen or argon) is recommended. | Protects the compound from atmospheric moisture and potential degradation. |

| In Case of Exposure | Skin: Wash off immediately with plenty of water. Eyes: Rinse cautiously with water for several minutes. Inhalation: Move person to fresh air. Seek medical attention if irritation persists. | Standard first-aid procedures for chemical exposure.[4][5] |

References

-

PubChem. (n.d.). tert-butyl N-[(3R)-piperidin-3-yl]carbamate hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

Ark Pharma Scientific Limited. (n.d.). tert-Butyl piperidine-3-carboxylate. Retrieved from [Link]

-

Supporting Information. (n.d.). Characterization Data of the Products. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). tert-Butyl (R)-3-aminopiperidine-1-carboxylate. Retrieved from [Link]

Sources

An In-Depth Technical Guide to Tert-butyl piperidine-3-carboxylate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding a Key Heterocyclic Building Block

In the landscape of modern medicinal chemistry and drug discovery, the piperidine scaffold stands as a cornerstone. Its prevalence in numerous natural products and synthetic pharmaceuticals underscores its significance as a privileged structure. Among the diverse array of piperidine derivatives, tert-butyl piperidine-3-carboxylate hydrochloride has emerged as a crucial building block, offering a unique combination of steric and electronic properties that make it an invaluable tool for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, analytical characterization, and its applications in the development of novel therapeutics.

Core Chemical and Physical Properties

This compound is the hydrochloride salt of the tert-butyl ester of nipecotic acid. The presence of the bulky tert-butyl ester group provides steric hindrance, which can be strategically employed in synthesis to direct reactions to other positions of the piperidine ring. Furthermore, the Boc (tert-butyloxycarbonyl) protecting group, often used in its synthesis, allows for controlled manipulation of the piperidine nitrogen.

A summary of its key properties is presented in the table below:

| Property | Value |

| Molecular Formula | C₁₀H₂₀ClNO₂ |

| Molecular Weight | 221.72 g/mol |

| CAS Number | 301180-05-2 |

| Appearance | White to off-white crystalline solid |

| Melting Point | Not reported in readily available literature |

| Solubility | Soluble in water and polar organic solvents |

Synthesis and Purification: A Step-by-Step Protocol

The synthesis of this compound typically starts from nipecotic acid or its derivatives. The following protocol outlines a general and efficient method for its preparation.

Rationale: The synthesis involves two key transformations: esterification of the carboxylic acid and protection of the piperidine nitrogen. The use of di-tert-butyl dicarbonate ((Boc)₂O) is a standard and high-yielding method for the introduction of the Boc protecting group, which can be subsequently removed under acidic conditions to yield the desired hydrochloride salt.

Experimental Protocol:

Step 1: N-Boc Protection of Nipecotic Acid

-

To a stirred solution of nipecotic acid (1 equivalent) in a 1:1 mixture of dioxane and water, add sodium hydroxide (2.5 equivalents) and stir until all solids dissolve.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, acidify the mixture to pH 2-3 with a 1M HCl solution.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-nipecotic acid.

Step 2: Tert-butyl Esterification

-

Dissolve the N-Boc-nipecotic acid (1 equivalent) in anhydrous dichloromethane (DCM).

-

Add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equivalents) and 4-(dimethylamino)pyridine (DMAP) (0.1 equivalents).

-

Add tert-butanol (1.5 equivalents) and stir the reaction mixture at room temperature for 12-16 hours.

-

Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain tert-butyl 1-(tert-butoxycarbonyl)piperidine-3-carboxylate.

Step 3: Deprotection and Hydrochloride Salt Formation

-

Dissolve the purified product from Step 2 in a minimal amount of a suitable solvent such as diethyl ether or ethyl acetate.

-

Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent (e.g., 4M HCl in dioxane) dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a white solid.

Self-Validation: Each step of the protocol should be monitored by TLC to ensure complete conversion of the starting material. The final product's identity and purity should be confirmed by the analytical techniques described in the following section.

Analytical Characterization: Ensuring Purity and Identity

Rigorous analytical characterization is paramount to validate the synthesis and ensure the quality of this compound for its use in research and development.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons, the tert-butyl ester protons (a singlet at approximately 1.5 ppm), and the protons of the Boc group (if present in an intermediate, a singlet around 1.4 ppm). The hydrochloride salt formation will lead to a downfield shift of the protons adjacent to the nitrogen atom.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbon of the ester, the quaternary carbon and methyl carbons of the tert-butyl group, and the carbons of the piperidine ring.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the ester carbonyl group (C=O) around 1730 cm⁻¹. The N-H stretching vibration of the secondary amine hydrochloride will appear as a broad band in the region of 2700-3000 cm⁻¹.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will show the molecular ion peak corresponding to the free base of the compound.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a versatile intermediate in the synthesis of a wide range of biologically active molecules. Its utility stems from the ability to selectively modify the piperidine ring at various positions after protecting the nitrogen.

A Key Building Block for Neurokinin Receptor Antagonists:

One of the notable applications of piperidine derivatives is in the development of neurokinin (NK) receptor antagonists. The piperidine scaffold serves as a core structure in many potent and selective antagonists for NK1, NK2, and NK3 receptors. These receptors are implicated in a variety of physiological processes, including pain transmission, inflammation, and mood regulation. The synthesis of spiro-substituted piperidines, for example, has been a successful strategy in the discovery of dual NK1/NK2 receptor antagonists.[1] The 3-carboxy functionality of this compound provides a handle for the introduction of diverse substituents to explore the structure-activity relationship (SAR) and optimize the pharmacological profile of these antagonists.

Workflow for the Incorporation of the Piperidine Scaffold:

The following diagram illustrates a generalized workflow for utilizing this compound in the synthesis of a potential drug candidate.

Caption: A generalized synthetic workflow utilizing this compound.

Other Therapeutic Areas:

The piperidine moiety is a common feature in drugs targeting a wide range of diseases. As a versatile building block, this compound has the potential to be used in the synthesis of compounds targeting:

-

Central Nervous System (CNS) Disorders: As a GABA analogue, nipecotic acid derivatives are of interest in epilepsy and other neurological conditions.

-

Oncology: The piperidine ring is found in several kinase inhibitors and other anticancer agents.

-

Infectious Diseases: Many antibacterial and antiviral compounds incorporate the piperidine scaffold.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is important to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and storage.[2][3]

Conclusion

This compound is a valuable and versatile building block in organic synthesis and medicinal chemistry. Its unique structural features and reactivity make it an essential tool for the construction of complex molecules with potential therapeutic applications. A thorough understanding of its properties, synthesis, and handling is crucial for its effective utilization in the pursuit of novel drug candidates.

References

-

National Institutes of Health.

-

Pharmaffiliates.

-

PubChem.

-

Sigma-Aldrich.

-

Fisher Scientific.

-

Fisher Scientific.

-

Indian Journal of Heterocyclic Chemistry.

-

PubChem.

-

Apollo Scientific.

-

Google Patents.

-

SynQuest Labs.

-

PubMed.

-

PubChem.

-

NIScPR Online Periodicals Repository.

-

TCI Chemicals.

-

ACS Publications.

Sources

1H NMR spectrum of Tert-butyl piperidine-3-carboxylate hydrochloride

An In-Depth Technical Guide to the ¹H NMR Spectrum of Tert-butyl piperidine-3-carboxylate hydrochloride

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple spectral interpretation. It delves into the causal relationships between the molecule's stereochemistry, the influence of the hydrochloride salt on its electronic environment, and the resulting NMR spectral features. We will explore the conformational dynamics of the piperidine ring, predict the chemical shifts and coupling constants for each proton, and provide a robust experimental protocol for acquiring a high-quality spectrum. This guide is designed to serve as a definitive reference, grounded in established spectroscopic principles and supported by authoritative sources.

Introduction: The Structural Significance of a Substituted Piperidine

The piperidine moiety is a cornerstone in medicinal chemistry, forming the structural backbone of numerous pharmaceutical agents. Its saturated, six-membered heterocyclic structure allows for precise three-dimensional positioning of functional groups, which is critical for molecular recognition and biological activity. This compound is a valuable chiral building block in organic synthesis. Its structural characterization is paramount, and ¹H NMR spectroscopy is the most powerful tool for this purpose, offering detailed insights into its constitution, configuration, and conformation in solution.

This guide will provide an in-depth, field-expert analysis of its ¹H NMR spectrum. We will dissect the spectrum by not only assigning peaks but by explaining why they appear at specific chemical shifts and with particular multiplicities, a level of understanding essential for unequivocal structural confirmation and for troubleshooting synthetic challenges.

Molecular Structure and Conformational Analysis

To interpret the ¹H NMR spectrum of this compound, one must first understand its three-dimensional structure.

2.1. The Piperidine Ring Chair Conformation

Like cyclohexane, the piperidine ring predominantly adopts a low-energy chair conformation to minimize steric and torsional strain. This results in two distinct types of proton environments: axial and equatorial. Protons in an axial position are parallel to the principal axis of the ring, while equatorial protons are located around the ring's equator. This distinction is crucial as axial and equatorial protons on the same carbon atom are diastereotopic and thus have different chemical shifts.[1]

2.2. Influence of Substituents

The molecule has two key substituents:

-

A tert-butoxycarbonyl (Boc) group on the nitrogen atom.

-

A carboxylate ester group at the C3 position.

In the hydrochloride salt, the piperidine nitrogen is protonated, forming an ammonium salt. This has a profound impact on the spectrum.

2.3. Stereochemistry at the C3 Position

The C3 carbon is a chiral center, meaning this molecule can exist as (R) or (S) enantiomers. While ¹H NMR in an achiral solvent will not distinguish between enantiomers, the chirality at C3, combined with the rigid chair conformation, renders nearly all methylene protons on the ring diastereotopic, leading to a more complex and informative spectrum.

Below is a diagram illustrating the preferred chair conformation and the proton labeling scheme that will be used for spectral assignment.

Caption: Figure 1: Chair Conformation and Proton Labeling.

Predicted ¹H NMR Spectrum: A Detailed Proton-by-Proton Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit several key features. The protonation of the piperidine nitrogen to form the hydrochloride salt causes a significant downfield shift for the adjacent protons (H2 and H6) due to the electron-withdrawing effect of the positive charge.[2][3] This is a primary diagnostic feature for confirming the salt form.

The following table summarizes the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for each proton. These predictions are based on data from similar substituted piperidines and fundamental NMR principles.[4][5][6]

| Proton(s) | Predicted δ (ppm) | Multiplicity | Predicted J (Hz) | Rationale for Assignment |

| t-Bu (Ester) | ~1.45 | Singlet (s) | N/A | 9 equivalent protons of the tert-butyl ester group. |

| H4, H5 | 1.70 - 2.20 | Multiplet (m) | N/A | Complex overlapping signals for the C4 and C5 methylene protons, further from deshielding groups. |

| H3a | ~2.90 | Multiplet (m) | N/A | Proton at the C3 position, deshielded by the adjacent ester group. |

| H2, H6 | 3.20 - 3.60 | Multiplet (m) | N/A | Protons on carbons adjacent to the protonated nitrogen (N⁺-H), significantly shifted downfield.[2][3] |

| N⁺-H₂ | 9.00 - 9.50 | Broad Singlet (br s) | N/A | Two exchangeable protons on the positively charged nitrogen, typically broad and far downfield. |

3.1. Detailed Peak-by-Peak Interpretation

-

δ ~1.45 ppm (Singlet, 9H): This signal is unambiguously assigned to the nine equivalent protons of the tert-butyl group of the carboxylate ester. Its singlet nature and integration of 9H make it an excellent internal reference point.

-

δ 1.70 - 2.20 ppm (Multiplet): This region will contain the complex, overlapping signals of the protons on C4 and C5. Due to the chair conformation, the axial and equatorial protons on each carbon are chemically non-equivalent and will couple to each other (geminal coupling) and to adjacent protons (vicinal coupling), resulting in a complex multiplet.

-

δ ~2.90 ppm (Multiplet, 1H): This signal corresponds to the single proton at the C3 position (H3a). It is shifted downfield relative to other ring CH protons due to the electron-withdrawing effect of the attached carboxylate group. Its multiplicity will be complex due to coupling with the H2 and H4 protons.

-

δ 3.20 - 3.60 ppm (Multiplet): This downfield region is characteristic of protons adjacent to a heteroatom, in this case, the protonated nitrogen. The positive charge on the nitrogen atom strongly deshields the H2 and H6 protons.[2][3] The signals will be complex multiplets due to geminal coupling and vicinal coupling with protons on C3 and C5.

-

δ 9.00 - 9.50 ppm (Broad Singlet, 2H): This very downfield and often broad signal is characteristic of the ammonium protons (N⁺-H₂). The chemical shift can be highly dependent on the solvent, concentration, and temperature. Its broadness is a result of chemical exchange and quadrupolar coupling with the nitrogen atom.

Experimental Protocol for High-Resolution ¹H NMR

Acquiring a high-quality, interpretable spectrum requires a standardized and validated methodology.

4.1. Sample Preparation

-

Weighing: Accurately weigh 5-10 mg of this compound directly into a clean, dry NMR tube.

-

Solvent Selection: Choose a suitable deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it readily dissolves hydrochloride salts and allows for the observation of exchangeable N-H protons. Deuterated water (D₂O) is another option, but the N-H protons will exchange with deuterium and become invisible.

-

Dissolution: Add approximately 0.6 mL of the chosen deuterated solvent to the NMR tube.

-

Homogenization: Cap the tube and gently vortex or sonicate until the sample is fully dissolved, ensuring a homogenous solution.

4.2. NMR Spectrometer Setup and Acquisition

-

Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion and resolution.

-

Tuning and Matching: Insert the sample and ensure the probe is properly tuned and matched to the solvent.

-

Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

-

Spectral Width: Set a spectral width of approximately 16 ppm, centered around 6 ppm.

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay (d1): 5 seconds to ensure full relaxation of all protons, especially the slowly relaxing quaternary carbons if a ¹³C spectrum is also desired.

-

Number of Scans: 16-64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

-

Data Processing and Interpretation Workflow

The following workflow ensures accurate and reproducible spectral analysis.

Caption: Figure 2: Workflow for NMR Data Processing and Analysis.

-

Fourier Transform (FT): The raw Free Induction Decay (FID) signal is converted into the frequency-domain spectrum.

-

Phase Correction: The spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode (positive).

-

Baseline Correction: A polynomial function is applied to correct any distortions in the spectral baseline.

-

Referencing: The spectrum is calibrated by setting the residual solvent peak to its known chemical shift (e.g., DMSO-d₆ at 2.50 ppm).

-

Integration: The area under each peak is integrated to determine the relative number of protons for each signal.

-

Peak Picking & Assignment: Each peak is identified, and its chemical shift, multiplicity, and coupling constants are determined and assigned to the corresponding protons in the molecule, as detailed in Section 3.

Conclusion

The ¹H NMR spectrum of this compound is a rich source of structural information. A thorough analysis, grounded in an understanding of the piperidine ring's chair conformation and the significant electronic influence of the protonated nitrogen, allows for the confident and unambiguous assignment of all proton signals. The characteristic downfield shift of the protons at the C2 and C6 positions serves as a definitive marker for the hydrochloride salt form. This technical guide provides the predictive framework and experimental methodology necessary for researchers to effectively utilize ¹H NMR for the characterization of this important synthetic building block, ensuring scientific integrity and accelerating drug development efforts.

References

-

Hosseini-Koupaei, E., et al. (2021). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega. Available at: [Link]

- La planche, L. A., Rothchild, R., & Xu, G. (1992). ¹H and ¹³C NMR Studies of Etidocaine Free Base and Hydrochloride Salt. Solvent and Temperature Dependence. Magnetic Resonance in Chemistry.

-

Bovy, P. R. (2018). Can the salt form of my organic compound be determined using NMR? ResearchGate. Available at: [Link]

-

Wikipedia contributors. (2025). Piperidine. Wikipedia, The Free Encyclopedia. Available at: [Link]

-

Dalla Pozza, M., et al. (2021). List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. ResearchGate. Available at: [Link]

-

PubChem. (n.d.). tert-butyl N-[(3R)-piperidin-3-yl]carbamate hydrochloride. National Center for Biotechnology Information. Available at: [Link]

-

Macmillan Group, Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Available at: [Link]

-

Harris, R. K., et al. (2001). High-Field Chlorine NMR Spectroscopy of Solid Organic Hydrochloride Salts: A Sensitive Probe of Hydrogen Bonding Environment. The Journal of Physical Chemistry A. Available at: [Link]

-

Bryce, D. L., & Wasylishen, R. E. (2008). Application of solid-state 35Cl NMR to the structural characterization of hydrochloride pharmaceuticals and their polymorphs. Physical Chemistry Chemical Physics. Available at: [Link]

-

PubChem. (n.d.). 1-((Tert-butoxy)carbonyl)piperidine-3-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

- Kamal, A., et al. (2015). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Magnetic Resonance in Chemistry.

-

Erlanson, D. A., et al. (2020). Free Ligand 1D NMR Conformational Signatures To Enhance Structure Based Drug Design of a Mcl-1 Inhibitor (AZD5991) and Other Synthetic Macrocycles. Journal of Medicinal Chemistry. Available at: [Link]

Sources

An In-depth Technical Guide to the Structural Analysis of Tert-butyl piperidine-3-carboxylate hydrochloride

This guide provides a comprehensive technical overview of the methodologies employed in the structural elucidation of tert-butyl piperidine-3-carboxylate hydrochloride, a key building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the core analytical techniques, explaining not only the "how" but also the critical "why" behind experimental choices. Our focus is on a holistic, multi-technique approach to ensure unambiguous structural confirmation, a cornerstone of scientific integrity in pharmaceutical development.

Introduction: The Significance of Precise Structural Analysis

This compound is a chiral heterocyclic compound frequently utilized in the synthesis of complex pharmaceutical agents. Its piperidine core is a prevalent scaffold in numerous approved drugs, valued for its favorable pharmacokinetic properties. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen and the tert-butyl ester at the 3-position offer versatile handles for synthetic transformations. The hydrochloride salt form enhances the compound's stability and aqueous solubility.

Given its role as a critical starting material, rigorous structural verification is paramount. An error in the identity, purity, or stereochemistry of this building block can have profound consequences on the viability of a synthetic route and the safety and efficacy of the final active pharmaceutical ingredient (API). This guide will walk through a systematic and self-validating workflow for the complete structural characterization of this molecule.

Core Analytical Techniques for Structural Elucidation

A multi-pronged analytical strategy is essential for a comprehensive structural analysis. We will explore the application of four key techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the connectivity and stereochemistry of the molecule in solution.

-

Mass Spectrometry (MS): To ascertain the molecular weight and elemental composition, and to gain structural insights from fragmentation patterns.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the molecule.

-

Single-Crystal X-ray Crystallography: To definitively determine the three-dimensional structure and absolute stereochemistry in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[1] It provides detailed information about the chemical environment of individual atoms, allowing for the deduction of the molecular framework. For this compound, both ¹H and ¹³C NMR are indispensable.

Causality Behind Experimental Choices:

-

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The integration of the signals corresponds to the number of protons, and the splitting patterns (multiplicity) reveal adjacent protons.

-

¹³C NMR: Reveals the number of different types of carbon atoms and their electronic environment. The chemical shift values are indicative of the functional group to which the carbon belongs.

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common solvent for Boc-protected compounds. However, due to the hydrochloride salt, deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) are often better choices to ensure solubility and minimize peak broadening of the N-H proton.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.

Data Interpretation:

Table 1: Representative ¹H and ¹³C NMR Data for this compound (in DMSO-d₆)

| Assignment | ¹H Chemical Shift (ppm) | Multiplicity | Integration | ¹³C Chemical Shift (ppm) |

| Piperidine-NH₂⁺ | ~9.0 | br s | 2H | - |

| Piperidine-CH (C3) | ~3.1 | m | 1H | ~40.0 |

| Piperidine-CH₂ (C2, C6) | ~3.4 (axial), ~2.9 (equatorial) | m | 4H | ~42.0, ~45.0 |

| Piperidine-CH₂ (C4, C5) | ~1.9 (axial), ~1.6 (equatorial) | m | 4H | ~23.0, ~27.0 |

| Ester t-butyl | 1.45 | s | 9H | 80.5 |

| Ester t-butyl C(CH₃)₃ | - | - | - | 27.8 |

| Carbonyl (C=O) | - | - | - | 172.0 |

-

¹H NMR Analysis: The broad singlet around 9.0 ppm is characteristic of the ammonium proton of the hydrochloride salt. The piperidine ring protons appear as complex multiplets due to conformational heterogeneity and spin-spin coupling. The large singlet at 1.45 ppm, integrating to 9 protons, is the hallmark of the tert-butyl group.

-

¹³C NMR Analysis: The carbonyl carbon of the ester is observed downfield around 172.0 ppm. The quaternary carbon and the methyl carbons of the tert-butyl group are seen at approximately 80.5 and 27.8 ppm, respectively. The piperidine ring carbons appear in the 23-45 ppm range.

Mass Spectrometry (MS): Unveiling the Molecular Mass and Formula

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[2][3] It is used to determine the molecular weight of a compound with high accuracy, which in turn allows for the determination of its elemental composition.[4]

Causality Behind Experimental Choices:

-

Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar and thermally labile molecules like hydrochloride salts. It typically produces the protonated molecule [M+H]⁺, allowing for direct determination of the molecular weight of the free base.

-

High-Resolution MS (HRMS): Provides a highly accurate mass measurement, which can be used to determine the elemental formula of the molecule, thereby distinguishing it from other compounds with the same nominal mass.

Experimental Protocol: ESI-HRMS

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Infusion: Infuse the sample solution directly into the ESI source of a high-resolution mass spectrometer (e.g., a time-of-flight (TOF) or Orbitrap instrument).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode.

-

Data Analysis: Determine the accurate mass of the [M+H]⁺ ion and use software to calculate the most probable elemental composition.

Data Interpretation:

For tert-butyl piperidine-3-carboxylate (free base, C₁₀H₁₉NO₂), the expected monoisotopic mass is 185.1416 u. The ESI-HRMS spectrum would show a prominent peak for the protonated molecule [M+H]⁺ at m/z 186.1494.

Fragmentation Analysis: While ESI is a soft technique, some fragmentation can be induced. The tert-butoxycarbonyl (Boc) group has a characteristic fragmentation pattern, often losing isobutylene (56 Da) or the entire Boc group (100 Da).[5]

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that identifies functional groups in a molecule by measuring the absorption of infrared radiation.[6][7] It serves as an excellent tool for confirming the presence of key structural motifs.[8][9]

Causality Behind Experimental Choices:

-

Sampling Technique: For a solid sample like a hydrochloride salt, Attenuated Total Reflectance (ATR) is a convenient technique that requires minimal sample preparation. Alternatively, a KBr pellet can be prepared.[10]

-

Spectral Regions of Interest: The spectrum is analyzed for characteristic absorption bands corresponding to N-H, C-H, C=O, and C-O bonds.

Experimental Protocol: ATR-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Record the infrared spectrum, typically over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Data Interpretation: